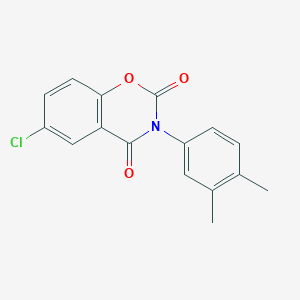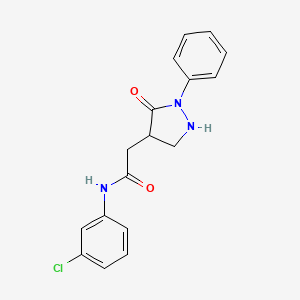
N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrazolidinone ring in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrazolidinone Ring: This can be achieved by the reaction of hydrazine with a β-keto ester or β-diketone to form the pyrazolidinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.
Acetylation: The final step involves the acetylation of the pyrazolidinone ring to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)-2-(5-oxo-1-methylpyrazolidin-4-yl)acetamide
- N-(3-chlorophenyl)-2-(5-oxo-1-ethylpyrazolidin-4-yl)acetamide
- N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)propionamide
Uniqueness
N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and pyrazolidinone moieties. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H16ClN3O2 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-5-4-6-14(10-13)20-16(22)9-12-11-19-21(17(12)23)15-7-2-1-3-8-15/h1-8,10,12,19H,9,11H2,(H,20,22) |
Clave InChI |
NTQKNVTZBAOIJT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11033603.png)
![N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11033614.png)
![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11033624.png)
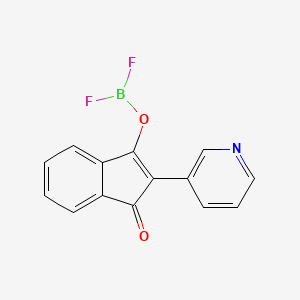
![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
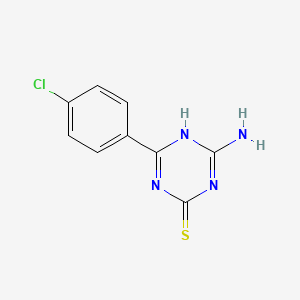
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
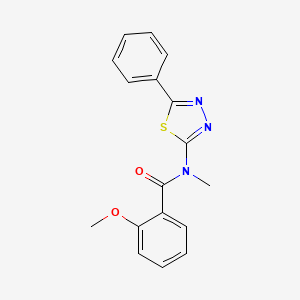
![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
![2-Methoxy-4-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B11033669.png)
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

